9-Tetradecyl-9H-carbazole 9-Tetradecyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 20863-25-6
VCID: VC14266374
InChI: InChI=1S/C26H37N/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-27-25-20-15-13-18-23(25)24-19-14-16-21-26(24)27/h13-16,18-21H,2-12,17,22H2,1H3
SMILES:
Molecular Formula: C26H37N
Molecular Weight: 363.6 g/mol

9-Tetradecyl-9H-carbazole

CAS No.: 20863-25-6

Cat. No.: VC14266374

Molecular Formula: C26H37N

Molecular Weight: 363.6 g/mol

* For research use only. Not for human or veterinary use.

9-Tetradecyl-9H-carbazole - 20863-25-6

Specification

CAS No. 20863-25-6
Molecular Formula C26H37N
Molecular Weight 363.6 g/mol
IUPAC Name 9-tetradecylcarbazole
Standard InChI InChI=1S/C26H37N/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-27-25-20-15-13-18-23(25)24-19-14-16-21-26(24)27/h13-16,18-21H,2-12,17,22H2,1H3
Standard InChI Key XNHVNLHGCISVBY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of a planar carbazole aromatic system (three fused benzene rings with a central pyrrole unit) substituted at the nitrogen atom with a tetradecyl (C14H29\text{C}_{14}\text{H}_{29}) chain. This alkyl group introduces significant hydrophobicity, as evidenced by a computed logP value of 9.9 , while the carbazole core maintains π-conjugation capabilities critical for electronic applications .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Aromatic protons: Resonances at δ 7.2–7.3 ppm (doublets for H-1 and H-8 positions) .

  • Aliphatic chain: Multiplet signals between δ 0.8–1.7 ppm for methylene groups, with terminal methyl protons at δ 0.8 ppm .
    Infrared (IR) spectroscopy identifies C-H stretching vibrations at 2,850–2,950 cm1^{-1} (aliphatic) and 3,050–3,100 cm1^{-1} (aromatic).

Synthetic Methodologies

Key Synthetic Route

The synthesis involves two primary steps (Scheme 1) :

  • Iodination of Carbazole:
    Carbazole undergoes diiodination using KI\text{KI} and KIO3\text{KIO}_3 in glacial acetic acid at 80°C for 48 hours, yielding 3,6-diiodo-9H-carbazole (60% yield).

  • Alkylation Reaction:
    The diiodinated intermediate reacts with tetradecyl bromide under nucleophilic substitution conditions, introducing the alkyl chain. Purification via crystallization in methanol affords the final product.

Table 1: Reaction Conditions for Key Steps

StepReagentsTemperatureTimeYield
IodinationKI, KIO3_3, AcOH80°C48 h60%
AlkylationTetradecyl bromide, Base60–80°C24 h70%

Physicochemical Properties

Solubility and Stability

The compound demonstrates:

  • Solubility: High in non-polar solvents (e.g., dichloromethane, chloroform) due to the tetradecyl chain.

  • Thermal Stability: Decomposition temperature >250°C (estimated via TGA of analogous carbazoles) .

Table 2: Computed Molecular Properties

PropertyValue
Topological Polar Surface Area4.93 Ų
Rotatable Bonds13
Hydrogen Bond Acceptors0

Applications in Materials Science

Organic Electronics

9-Tetradecyl-9H-carbazole serves as a monomer in donor-acceptor polymers for:

  • Hole-Transport Materials: Polymers incorporating this unit exhibit hole mobilities up to 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} .

  • OLED Fabrication: The alkyl chain enhances solubility for solution processing while maintaining charge transport efficiency .

Comparative Analysis with Shorter-Chain Analogues

Table 3: Alkyl Chain Length vs. Polymer Performance

Alkyl Chain LengthSolubility in THFHole Mobility (cm²/V·s)
Butyl (C4)Moderate5.2×1045.2 \times 10^{-4}
Octyl (C8)High8.7×1048.7 \times 10^{-4}
Tetradecyl (C14)Very High1.1×1031.1 \times 10^{-3}

Challenges and Future Directions

Underexplored Applications

  • Drug Delivery Systems: Hydrophobic core could encapsulate therapeutic agents.

  • Catalysis: Potential as a ligand in transition-metal complexes for cross-coupling reactions.

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